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Compound of Interest

Compound Name: 2-Methoxy-4-nitrobenzonitrile

Cat. No.: B019921

Abstract

This technical guide provides a comprehensive scientific overview of 2-Methoxy-4-
nitrobenzonitrile (CAS No: 101084-96-2), a key organic building block utilized in advanced
chemical synthesis. The document details its chemical identity, physicochemical properties,
established synthesis protocols, and characteristic reactivity. Emphasis is placed on the
interplay between its functional groups—nitrile, methoxy, and nitro—which dictates its utility as
a versatile intermediate in the development of complex molecules, particularly within
pharmaceutical and materials science research.[1][2] Detailed, field-proven experimental
methodologies are presented, alongside a discussion of safety protocols and potential
applications, to provide researchers, scientists, and drug development professionals with a
practical and authoritative resource.

Nomenclature and Chemical Identity

2-Methoxy-4-nitrobenzonitrile is systematically named according to IUPAC conventions,
which clarifies the precise arrangement of its functional groups on the benzene ring.[3][4] The
molecule's structure is defined by a nitrile group (-C=N) and a methoxy group (-OCHs)
positioned ortho to each other, and a nitro group (-NO2) located para to the methoxy group.
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Identifier Value Source

IUPAC Name 2-methoxy-4-nitrobenzonitrile PubChem|[3]

CAS Number 101084-96-2 Fisher Scientific[4]

Molecular Formula CsHeN20s3 PubChem|[3]

Molecular Weight 178.14 g/mol PubChem][3]

, COC1=C(C=CC(=C1)--

Canonical SMILES PubChem|[3]
INVALID-LINK--[O-])C#N
MLIKCKXLGYEGAO-

InChl Key PubChem][3]
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Physicochemical and Spectroscopic Properties

The physical and chemical properties of 2-Methoxy-4-nitrobenzonitrile are dictated by its

molecular structure. The presence of the polar nitro and nitrile groups, combined with the

methoxy group, results in a crystalline solid with a distinct melting point.

Property Value Source
Appearance Yellow to orange solid/crystals Sigma-Aldrich, BenchChem[5]
Melting Point 177-180 °C Sigma-Aldrich[6]
Soluble in DMSO, DMF;
Solubility sparingly soluble in methanol, BenchChem|[5]
ethanol; insoluble in water.
Topological Polar Surface Area  78.8 A2 PubChem|[3]
XLogP3 19 ECHEMI[7]

While detailed, experimentally verified spectroscopic data is not widely published, predictions

based on its structure and analogous compounds provide a reliable profile for characterization.

* 1H NMR (Predicted): Signals are expected in the aromatic region for the three protons on the

benzene ring, along with a characteristic singlet for the methoxy group (-OCHs) protons.
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e 13C NMR (Predicted): Resonances will correspond to the eight unique carbon atoms,
including the nitrile carbon, the aromatic carbons (influenced by the electronic effects of the
substituents), and the methoxy carbon.[8]

» IR Spectroscopy (Predicted): Key vibrational bands are anticipated, including a strong, sharp
peak around 2210-2230 cm~1 for the C=N stretch of the nitrile group and strong absorptions
for the asymmetric and symmetric stretching of the N-O bonds in the nitro group.[8]

Synthesis and Mechanistic Considerations

The synthesis of 2-Methoxy-4-nitrobenzonitrile can be approached through several
established organic transformations. The chosen pathway often depends on the availability and
cost of starting materials. Two common strategies involve either the introduction of the nitrile
group onto a pre-functionalized benzene ring or the modification of substituents on a pre-
existing benzonitrile core.

Synthesis Route 1: Williamson Ether Synthesis and
Nitration

A logical and frequently employed pathway begins with a precursor like 2-hydroxy-4-
nitrobenzonitrile. The synthesis proceeds via two key steps:

o Williamson Ether Synthesis: The phenolic hydroxyl group is converted to a methoxy group.
This reaction is a classic Sn2 nucleophilic substitution where a deprotonated alcohol
(alkoxide) attacks an alkyl halide.[9][10][11] In this case, the phenoxide ion, generated by
treating 2-hydroxy-4-nitrobenzonitrile with a base (e.g., sodium hydride), acts as the
nucleophile, attacking an electrophilic methylating agent like methyl iodide. The Sn2
mechanism requires a backside attack, which is efficient with a primary halide like methyl
iodide.[9][12]

» Aromatic Nitration (Alternative Starting Point): If starting from 2-methoxybenzonitrile, the nitro
group is introduced via electrophilic aromatic substitution. However, this can lead to isomeric
mixtures, making the first route from a pre-nitrated precursor more regioselective.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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